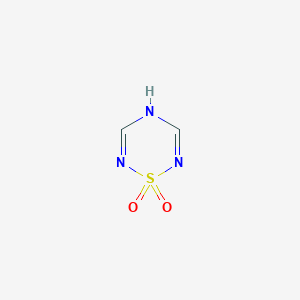
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. Common synthetic routes may include:
Cyclization of thiosemicarbazides: This method involves the reaction of thiosemicarbazides with suitable electrophiles under controlled conditions.
Oxidative cyclization: Using oxidizing agents to promote the formation of the thiatriazine ring from linear precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
化学反应分析
Types of Reactions
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 1lambda6,2,4,6-Thiatriazine-1,1(4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
相似化合物的比较
Similar Compounds
1lambda~6~,2,4,6-Thiatriazine-1,1(4H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiazoles: Another class of sulfur-containing heterocycles with different ring structures.
Triazines: Nitrogen-containing heterocycles with applications in various fields.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination can impart distinct chemical and biological properties, making it valuable for specialized applications.
属性
CAS 编号 |
90380-04-4 |
|---|---|
分子式 |
C2H3N3O2S |
分子量 |
133.13 g/mol |
IUPAC 名称 |
4H-1,2,4,6-thiatriazine 1,1-dioxide |
InChI |
InChI=1S/C2H3N3O2S/c6-8(7)4-1-3-2-5-8/h1-2H,(H,3,4,5) |
InChI 键 |
XRZMJWVYXJGIKB-UHFFFAOYSA-N |
规范 SMILES |
C1=NS(=O)(=O)N=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


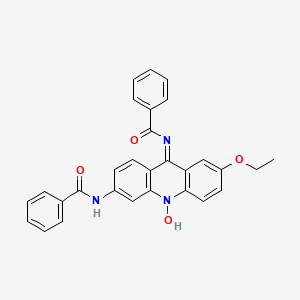

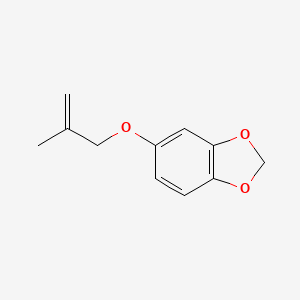
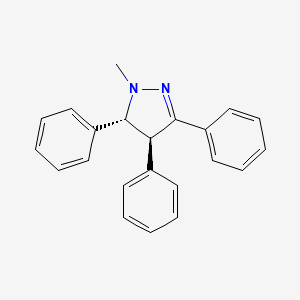
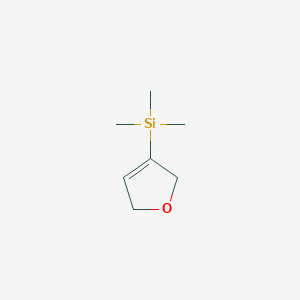
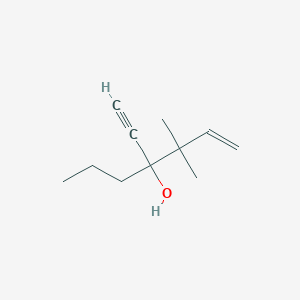
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)

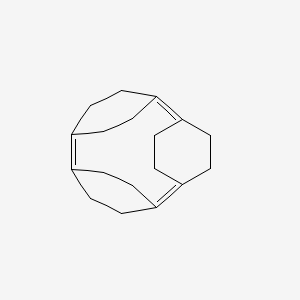
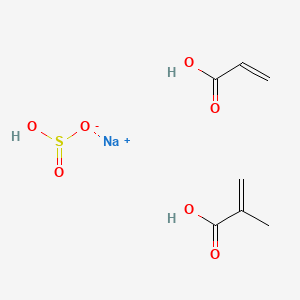

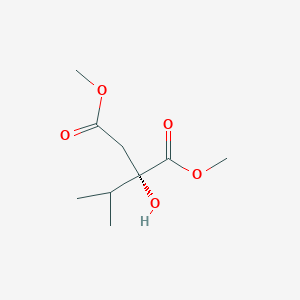
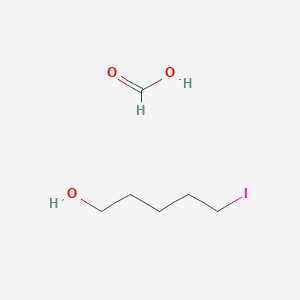
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
